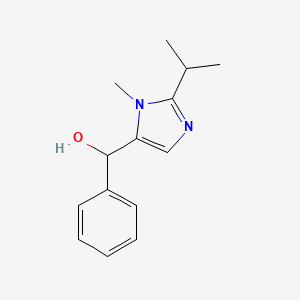

(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol

説明

The compound “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” is not provided in the available resources.科学的研究の応用

- Patel et al. synthesized derivatives of imidazole-containing compounds, including 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole. These derivatives were evaluated for anti-tubercular activity against Mycobacterium tuberculosis, and their minimum inhibitory concentration (MIC) values were calculated .

- Enamine is a leading provider of chemical building blocks and linkers for drug discovery. Their extensive compound libraries, including “Enamine_000855,” enable researchers to explore new chemical spaces and identify diverse hits for drug development programs .

- Researchers can use “Enamine_000855” as a bioisostere or scaffold hop to modify existing drug candidates. By replacing specific functional groups while maintaining key pharmacophoric elements, they can optimize drug properties .

- Enamine’s virtual space, REAL, provides an ultra-large chemical library for computational chemistry. Researchers can explore diverse compounds, including “Enamine_000855,” using virtual screening tools to identify potential drug leads .

Anti-Tubercular Activity

Medicinal Chemistry and Drug Discovery

Bioisosteric Replacement and Scaffold Hopping

Computational Chemistry and Virtual Screening

Crystallography and Structural Studies

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some imidazole derivatives are used in commercially available drugs , the specific safety and hazards associated with “(2-isopropyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” are not provided in the available resources.

作用機序

Target of Action

It is part of the phenotypic screening library designed for phenotypic screens . This library is enriched with compounds that have identified mechanisms of action and cover a broad diversity of biological targets .

Mode of Action

Enamine_000855, being an enamine, is likely to undergo reactions similar to other enamines. Enamines are known to undergo nucleophilic addition reactions, forming imines and enamines . The key step in these reactions is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine .

Biochemical Pathways

Enamines and imines, such as those formed by Enamine_000855, are reactive metabolites produced as short-lived intermediates in a number of enzymatic processes . They are particularly common as intermediates in biological pathways . The inherent reactivity of enamines and imines may perturb the metabolic network .

Pharmacokinetics

Compounds in the advanced collection of enamine, which enamine_000855 might be a part of, are known to have lead-like properties with mw ≤ 350, clogp ≤ 3, and rotb ≤ 7 . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The overall result of an enamine reaction, such as that which Enamine_000855 might undergo, is the Michael addition of a ketone to an α,β-unsaturated carbonyl compound, yielding a 1,5-dicarbonyl product .

Action Environment

The action of Enamine_000855, like other enamines, can be influenced by environmental factors. For instance, imine and enamine formation are slow at both high pH and low pH but reach a maximum rate at a weakly acidic pH around 4 to 5 . Therefore, the pH of the environment could significantly influence the action, efficacy, and stability of Enamine_000855.

特性

IUPAC Name |

(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10(2)14-15-9-12(16(14)3)13(17)11-7-5-4-6-8-11/h4-10,13,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOSUJQHYYRGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl](phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}nicotinohydrazide](/img/structure/B3866915.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3866945.png)

![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B3866953.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3866957.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-{[4-(difluoromethoxy)-2-nitrophenyl]hydrazone}](/img/structure/B3866964.png)

![2-[2-(2-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866968.png)

![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3866975.png)

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3867012.png)

![methyl 4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B3867013.png)

![N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3867022.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867030.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867042.png)